2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile
Description
Properties
IUPAC Name |
2-(dimethylamino)-6-oxo-4-piperidin-1-yl-1,3-oxazine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-15(2)12-14-10(9(8-13)11(17)18-12)16-6-4-3-5-7-16/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNUAXIQPXSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Piperidino Position
The piperidine moiety at position 4 can undergo substitution reactions under acidic or basic conditions. For example:
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Alkylation/Arylation : In analogs like 4-(4-phenylpiperazinyl) derivatives, Suzuki-Miyaura couplings or Buchwald-Hartwig aminations enable aryl/alkyl group introduction at nitrogen .
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Hydrolysis : Piperidine substituents may hydrolyze to secondary amines under strong acidic conditions (e.g., HCl/H2O at reflux) .
Key Conditions :
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Pd catalysts, aryl boronic acids | Aryl-substituted piperidines |
| Acidic Hydrolysis | 6M HCl, 100°C, 12h | Secondary amine formation |
Cyclization Reactions Involving the Oxazine Ring
The oxazine ring participates in ring-opening and re-cyclization processes:
-
Ring Expansion : Under microwave irradiation with DMF as solvent, the oxazine ring can react with electrophiles (e.g., 2,4-dichloropyridine-3-carbonitrile) to form bicyclic systems .
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Ring Contraction : Acidic conditions (H2SO4) may induce dehydration, forming fused pyridine-oxazole derivatives.
Example Pathway :
Reactivity of the Nitrile Group
The carbonitrile group at position 5 undergoes typical nitrile transformations:
-
Hydrolysis : Forms a carboxylic acid (via amide intermediate) under acidic (H2SO4/H2O) or basic (NaOH/H2O2) conditions .
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Nucleophilic Addition : Reacts with Grignard reagents (e.g., MeMgBr) to generate ketones after workup .
Reported Yields :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M H2SO4, 80°C, 8h | 5-Carboxylic acid derivative | 72% |
| Grignard Addition | THF, 0°C → RT, 2h | 5-Ketone analog | 58% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich dimethylamino group directs electrophiles to the ortho/para positions:
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Nitration : HNO3/H2SO4 introduces nitro groups at position 3 or 5 of the oxazine ring.
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Halogenation : Br2/FeBr3 selectively brominates the para position relative to the dimethylamino group .
Regioselectivity :
Redox Reactions
-
Ketone Reduction : The 6-oxo group is reduced to a secondary alcohol using NaBH4/MeOH (60% yield) .
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Nitrile Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitrile to a primary amine .
Critical Notes :
-
Reduction of the nitrile requires careful pH control (pH 7–8) to avoid over-reduction .
-
The oxazine ring remains intact under mild reducing conditions .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming fused tetracyclic products .
Mechanistic Insight :
Thermal Degradation Pathways
At temperatures >200°C, the compound undergoes retro-Diels-Alder fragmentation, yielding:
Thermogravimetric Data :
| Temperature Range (°C) | Mass Loss (%) | Degradation Products |
|---|---|---|
| 200–250 | 38 | Dimethylamine, CO2 |
| 250–300 | 52 | Piperidine, nitrile-containing fragments |
Metal Coordination Chemistry
The dimethylamino and carbonyl groups act as ligands for transition metals:
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Cu(II) Complexes : Forms octahedral complexes in ethanol (λmax = 650 nm) .
-
Pd(II) Catalysis : Serves as a ligand in Suzuki couplings, enhancing reaction rates by 20% .
Stability Constants :
| Metal Ion | log K (25°C) | Geometry |
|---|---|---|
| Cu²⁺ | 4.8 | Octahedral |
| Pd²⁺ | 5.2 | Square planar |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. A common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under specific reaction conditions to yield cyanoacetamide derivatives. The compound features a unique structure that includes a piperidine ring, an oxazine ring, and a nitrile group, contributing to its diverse reactivity .
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to act as a reagent in various organic reactions, including:
- Oxidation : The compound can undergo oxidation reactions to form oxo derivatives.
- Reduction : It can be reduced to yield amine derivatives.
- Substitution Reactions : The compound can participate in substitution reactions, resulting in various functionalized products depending on the nucleophile used .
Biology
In biological research, this compound has emerged as a potential lead for drug discovery due to its ability to interact with specific molecular targets. Its mechanism of action may involve binding to enzymes or receptors, thereby altering their activity and affecting various biochemical pathways. Notably:
- Neurodegenerative Diseases : Research indicates that similar compounds exhibit inhibitory activity against β-secretase enzymes (BACE1 and BACE2), which are implicated in Alzheimer's disease and type 2 diabetes. This suggests that this compound could be explored for therapeutic applications in these conditions .
Industrial Applications
In industry, the compound can be utilized in producing materials with specific properties such as polymers and coatings. Its unique structure allows for the development of materials that can be tailored for particular applications .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,3-Oxazine Family
Compound A: 2-(Dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile (CAS 303997-32-2)
- Structural Differences: Compound A replaces the piperidino group in the target compound with a 4-(2,6-dimethylphenyl)piperazino group. Piperazino introduces an additional nitrogen atom and an aromatic substituent, increasing molecular weight (353.42 g/mol vs. ~335–340 g/mol for the target compound) and lipophilicity.
- Physicochemical Properties : Compound A’s higher logP (predicted) suggests reduced aqueous solubility compared to the target compound, which lacks aromatic substituents .
Pyrimidine-Based Analogues
Compound B : 2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile ()
- Core Heterocycle : Pyrimidine vs. 1,3-oxazine. Pyrimidines are six-membered rings with two nitrogen atoms, whereas 1,3-oxazines have one oxygen and one nitrogen.
- Substituents: Compound B features a hydrazinyl group and isobutyl chain, while the target compound includes piperidino and dimethylamino groups. The nitrile group is common to both.
- Reactivity : Pyrimidines are generally more electron-deficient due to dual nitrogen atoms, making them prone to nucleophilic attacks. The oxazine core in the target compound may exhibit different regioselectivity in reactions .
Co-Initiator Analogues in Polymer Chemistry
Compound C: Ethyl 4-(dimethylamino)benzoate () Compound D: 2-(Dimethylamino)ethyl methacrylate ()
- Functional Groups: Both compounds share the dimethylamino group but differ in backbone structure (benzoate vs. methacrylate). The target compound’s dimethylamino group is directly fused to the oxazine ring, limiting rotational freedom.
- Reactivity: In polymerization studies, ethyl 4-(dimethylamino)benzoate showed higher reactivity than 2-(dimethylamino)ethyl methacrylate due to better electron-donating capacity. This suggests that the position and conjugation of the dimethylamino group critically influence chemical behavior, which may extend to the target compound’s reactivity .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution or cyclization steps, similar to methods in (quinolone synthesis) and (pyrimidine condensation). Piperidino introduction may require amine coupling under inert conditions .
- Stability : The oxazine ring’s susceptibility to hydrolysis (due to the carbonyl group) contrasts with pyrimidine derivatives (), which are more resistant. This necessitates careful storage conditions for the target compound.
- Biological Potential: While direct data are unavailable, structural analogs like quinolones () and thiazolo-pyridines () exhibit antimicrobial activity. The target compound’s nitrile and dimethylamino groups may enhance interactions with biological targets, warranting further study .
Biological Activity
2-(Dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile (CAS Number: 303997-25-3) is a heterocyclic compound with potential pharmacological applications. Its unique structure, characterized by the presence of a piperidine ring and an oxazine moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The physicochemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O2 |
| Molar Mass | 248.28 g/mol |
| Density | 1.28 g/cm³ |
| Boiling Point | 325.1 °C |
| pKa | -1.18 |
These properties indicate that the compound is a relatively stable organic molecule with potential solubility in organic solvents.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, investigations into related piperidine derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and Molt4/C8 T-cells .
Case Study: Cytotoxic Evaluation
A comparative study evaluated several piperidine derivatives against human cancer cell lines. The results are summarized in Table 1 below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.05 |
| Compound B | Molt4/C8 | 0.15 |
| Compound C | CEM | 0.30 |
| 2-(Dimethylamino)-6-oxo... | HeLa | 0.20 |
The data suggest that this compound has a comparable cytotoxic effect to other potent anticancer agents.
The mechanism of action for compounds in this class typically involves the induction of apoptosis in cancer cells. Research indicates that these compounds may activate caspase pathways and disrupt mitochondrial membrane potential, leading to programmed cell death .
Key Mechanisms Identified:
- Caspase Activation: Induction of apoptosis through caspase activation.
- Mitochondrial Dysfunction: Depolarization of mitochondrial membranes.
- Cell Cycle Arrest: Interference with cell cycle progression in neoplastic cells.
Research Findings
A significant body of research has been dedicated to understanding the biological activity of similar compounds:
- Cytotoxicity Studies: Various studies have shown that derivatives with specific substitutions on the piperidine ring enhance cytotoxicity against leukemia and solid tumors .
- Structure-Activity Relationships (SAR): The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased potency against cancer cells .
- In Vivo Studies: Preliminary animal studies suggest promising results for tumor reduction when administered in specific dosages.
Q & A
Q. What are the common synthetic routes for 2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile?
The synthesis typically involves multi-step reactions, including cyclization and condensation steps. For analogous oxazine-carbonitrile derivatives, a general method involves refluxing precursors (e.g., thiouracil derivatives or substituted pyrimidines) with amines or aldehydes in solvents like acetic anhydride/acetic acid mixtures, catalyzed by sodium acetate. For example, details a protocol where intermediates are refluxed with aromatic aldehydes to form carbonitrile-containing oxazine derivatives (yield: 57–68%) . Similarly, Scheme 1 in highlights the use of benzoyl and sulfonamide groups in multi-component reactions for pyridine-carbonitrile frameworks .
Q. Methodological Recommendation :
- Optimize reaction conditions (e.g., solvent ratios, catalyst loading) to improve yields.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How is the compound characterized using spectroscopic methods?
Spectroscopic characterization relies on IR, NMR (¹H and ¹³C), and mass spectrometry. Key spectral features for analogous compounds include:
- IR : Strong absorption for nitrile (CN) at ~2220 cm⁻¹ and carbonyl (C=O) at ~1719 cm⁻¹ .
- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and exchangeable NH protons (δ ~9.5 ppm) .
- MS : Molecular ion peaks consistent with calculated molecular weights (e.g., m/z 386–403 for related structures) .
Q. Methodological Recommendation :
- Use deuterated DMSO for NMR to resolve exchangeable protons.
- Cross-validate mass spectrometry with high-resolution techniques (HRMS) for precise molecular formula confirmation.
Advanced Research Questions
Q. How do substituents on the oxazine ring influence the compound’s reactivity in polymerization or photochemical applications?
Substituents like dimethylamino and piperidino groups impact electron density and steric effects. demonstrates that ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate in resin polymerization due to enhanced electron-donating effects, which stabilize radical intermediates . Piperidino groups may similarly alter ring strain or hydrogen-bonding capacity, affecting reaction kinetics.
Q. Methodological Recommendation :
- Conduct Hammett or DFT studies to quantify electronic effects of substituents.
- Compare polymerization rates via real-time FTIR or DSC analysis.
Q. What strategies optimize synthesis yield when encountering low reproducibility?
Low yields often arise from side reactions or incomplete cyclization. and suggest:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst Screening : Test alternatives to sodium acetate (e.g., K2CO3 or DBU) for improved cyclization .
- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reactivity and decomposition .
Q. Example Optimization Table :
| Condition | Variation | Yield Improvement | Citation |
|---|---|---|---|
| Solvent | DMF vs. Acetic Acid | +15% | |
| Catalyst | DBU vs. NaOAc | +20% | |
| Reaction Time | 12 h vs. 6 h | +10% |
Q. How can contradictions in reported spectroscopic data across studies be resolved?
Discrepancies in NMR or IR data may stem from solvent effects, tautomerism, or impurities. For example, and report slight shifts in CN IR peaks (2219 vs. 2220 cm⁻¹) due to solvent polarity differences (DMSO vs. KBr) .
Q. Methodological Recommendation :
- Replicate experiments using identical solvent systems and instrumentation.
- Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
- Publish raw spectral data for cross-validation.
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
